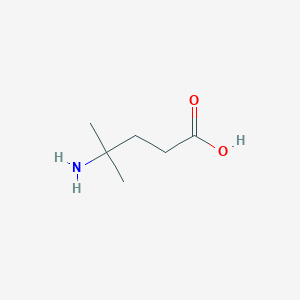

4-Amino-4-methylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281177 | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-46-9 | |

| Record name | 3235-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-4-methylpentanoic acid synthesis and properties

An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid

Introduction

This compound is a non-proteinogenic, γ-amino acid characterized by a quaternary carbon atom bearing both the amine and a methyl group. Its unique structural architecture, which imparts specific conformational constraints, makes it a valuable building block for medicinal chemists and drug development professionals. Unlike its linear analogues, the gem-dimethyl group at the C4 position introduces steric hindrance that can significantly influence the binding affinity and metabolic stability of parent molecules. This guide provides a detailed exploration of the synthesis, properties, and potential applications of this intriguing molecule.

Physicochemical and Structural Properties

This compound is a white crystalline powder.[1] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry. The presence of both a carboxylic acid and an amino group allows it to exist as a zwitterion under physiological conditions.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [3] |

| CAS Number | 3235-46-9 | [2] |

| Canonical SMILES | CC(C)(CCC(=O)O)N | |

| InChIKey | FZNOWMWZNCOYIJ-UHFFFAOYSA-N |

Core Synthetic Methodologies

The synthesis of this compound presents a unique challenge due to the quaternary stereocenter. The following sections detail two effective and well-established synthetic routes, explaining the chemical logic behind each approach.

Method 1: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[4][5] For α,α-disubstituted amino acids like this compound, starting with a ketone is the logical choice as it directly provides the necessary quaternary carbon framework.[5] The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid.[6][7]

The key steps involve the reaction of a ketone with ammonia to form an imine, which is then attacked by a cyanide ion.[5][8] The use of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is a common and safer alternative to using highly toxic HCN gas directly.[7] The NH₄Cl serves as both a source of ammonia and a mild acid to catalyze imine formation.[4]

Caption: Strecker synthesis workflow for this compound.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

4-Methylpentan-2-one (1.0 eq) is added to the solution.

-

Potassium cyanide (1.1 eq), dissolved in a minimum amount of water, is added dropwise to the mixture under vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood, and acidic conditions that could generate HCN gas must be avoided during this step.

-

The flask is sealed and the mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether or dichloromethane to isolate the α-aminonitrile. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Hydrolysis of the α-Aminonitrile

-

The crude α-aminonitrile from the previous step is transferred to a round-bottom flask.

-

Concentrated hydrochloric acid (6-12 M) is added in excess.

-

The mixture is heated to reflux (approximately 100-110 °C) for 8-12 hours. This step facilitates the complete hydrolysis of the nitrile group to a carboxylic acid.[4]

-

After cooling to room temperature, the solution is concentrated under reduced pressure to remove excess HCl.

-

The pH of the resulting solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide or sodium hydroxide. This causes the amino acid to precipitate out of the solution.

-

The crude product is collected by filtration, washed with cold water and ethanol, and then recrystallized from a water/ethanol mixture to yield pure this compound.

Method 2: The Hofmann Rearrangement

The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom.[9][10] This reaction is particularly useful for creating an amine on a sterically hindered carbon. The key transformation involves the treatment of a primary amide with bromine in a strong aqueous base, such as sodium hydroxide.[10] An isocyanate intermediate is formed, which is then hydrolyzed to the amine, releasing carbon dioxide.[9]

To synthesize this compound using this method, a suitable starting material would be 4,4-dimethyl-5-oxopentanamide. This precursor contains the required carbon skeleton, and the Hofmann rearrangement will convert the terminal amide into the primary amine at the C4 position.

Caption: Hofmann rearrangement pathway for this compound.

Step 1: Preparation of the Starting Amide (4,4-dimethyl-5-oxopentanamide)

-

This precursor can be synthesized from 3,3-dimethylglutaric anhydride. The anhydride is opened with ammonia to form the corresponding mono-amide, mono-acid, which is then converted to the required primary amide.

Step 2: The Hofmann Rearrangement

-

In a flask cooled in an ice bath, prepare a solution of sodium hydroxide (4.0 eq) in water.

-

Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ. Caution: Bromine is corrosive and toxic. Handle with care in a fume hood.

-

In a separate flask, dissolve the starting amide, 4,4-dimethyl-5-oxopentanamide (1.0 eq), in a minimal amount of cold water or a suitable solvent.

-

Add the amide solution dropwise to the freshly prepared, cold sodium hypobromite solution with continuous stirring.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to approximately 70-80 °C for 1-2 hours to facilitate the rearrangement and subsequent hydrolysis of the isocyanate.

-

The reaction is cooled, and any unreacted starting material or byproducts are removed by extraction with an organic solvent.

-

The aqueous layer, containing the salt of the amino acid, is then acidified with an acid like HCl to a pH of around 5-6 to precipitate the zwitterionic amino acid.

-

The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system to yield pure this compound.

Potential Applications and Research Interest

While this compound is not a naturally occurring amino acid, its unique structure makes it a person of interest in several areas of pharmaceutical research:

-

Peptidomimetics: Incorporation of this amino acid into peptide sequences can enforce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases.

-

GABA Analogues: The γ-amino acid backbone is a core feature of the neurotransmitter γ-aminobutyric acid (GABA).[11] Molecules like pregabalin and gabapentin, which are structurally related, are potent drugs for treating epilepsy and neuropathic pain. The gem-dimethyl substitution in this compound offers a novel scaffold for exploring new modulators of GABAergic systems.

-

Drug Scaffolding: The constrained nature of the molecule can be exploited to design rigid linkers or scaffolds in the synthesis of complex small-molecule drugs, potentially leading to higher target specificity and improved pharmacological profiles.

Conclusion

This compound is a synthetically accessible and structurally valuable building block. The Strecker synthesis and Hofmann rearrangement represent two robust and reliable methods for its preparation, each offering distinct advantages depending on the available starting materials. The insights into its synthesis and properties provided in this guide are intended to equip researchers in medicinal chemistry and drug development with the foundational knowledge required to leverage this compound in the design of next-generation therapeutics.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. National Center for Biotechnology Information.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- SpectraBase. (n.d.). 4-Amino-4-methyl-pentanoic acid.

- Chemistry LibreTexts. (2024). Synthesis of Amino Acids.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- ResearchGate. (n.d.). Hofmann Rearrangement.

- Pharmd Guru. (n.d.). HOFMANN REARRANGEMENT.

- Wikipedia. (n.d.). Hofmann rearrangement.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- NROChemistry. (n.d.). Strecker Synthesis.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.

- ChemSynthesis. (n.d.). methyl 4-amino-4-methylpentanoate.

- PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.

- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.

- Jinan Tantu Chemicals Co., Ltd. (n.d.). D-2-Amino-4-methylpentanoic Acid CAS: 328-38-1.

- Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- PubMed. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds.

- MDPI. (n.d.). Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis.

- NIST/TRC Web Thermo Tables. (n.d.). (S)-2-amino-4-methylpentanoic acid.

- PubChem. (n.d.). Beta-Leucine. National Center for Biotechnology Information.

- Wikipedia. (n.d.). γ-Hydroxybutyric acid.

- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.

- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

Sources

- 1. D-2-Amino-4-methylpentanoic acid | 328-38-1 [chemicalbook.com]

- 2. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]

- 3. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. pharmdguru.com [pharmdguru.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

physicochemical properties of 4-Amino-4-methylpentanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-4-methylpentanoic Acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this guide synthesizes fundamental physicochemical data with the underlying scientific principles and field-proven experimental methodologies. The objective is to provide not just the 'what,' but the 'how' and 'why,' enabling a deeper understanding of this compound's characteristics for research and application.

Compound Identification and Structural Fundamentals

This compound is a non-proteinogenic amino acid, a structural isomer of the common amino acid leucine. Its unique structure, featuring a quaternary carbon bearing the amino group, imparts distinct properties relevant to its use as a synthetic building block in medicinal chemistry and peptide research.[1] The presence of both an acidic carboxyl group and a basic amino group allows it to exist as a zwitterion under physiological conditions.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| CAS Number | 3235-46-9 | [2][4][5] |

| Molecular Formula | C₆H₁₃NO₂ | [2][3][5] |

| Molecular Weight | 131.17 g/mol | [3][5] |

| Canonical SMILES | CC(C)(CCC(=O)O)N | [2][3] |

| InChIKey | FZNOWMWZNCOYIJ-UHFFFAOYSA-N |[3] |

Key Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems. This includes its solubility, lipophilicity, and ionization state, which are cornerstone parameters in drug design and development.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Melting Point | Experimental data not publicly available. Expected to be high with decomposition, typical for amino acids. | [4] |

| Boiling Point | Not applicable; the compound will likely decompose at high temperatures before boiling. | |

| Aqueous Solubility | Specific quantitative data is unavailable. However, the presence of polar amino and carboxyl functional groups suggests moderate to good solubility in water and polar protic solvents. | [6] |

| Partition Coefficient (XLogP3) | -2.5 (Computed) | [3] |

| Partition Coefficient (LogP) | 0.73 (Calculated) | [7] |

| pKa Values | Experimental data not available. Expected to have two pKa values: one for the carboxylic acid group (~pKa₁ 2-3) and one for the protonated amino group (~pKa₂ 9-10). | |

Lipophilicity Analysis: Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase.[8] It is a critical predictor of a drug's membrane permeability and pharmacokinetic profile. For this compound, publicly available data is limited to computational predictions, which show significant variance.

-

An XLogP3 value of -2.5 suggests the compound is highly hydrophilic, preferring the aqueous phase.[3]

-

A calculated LogP of 0.73 indicates a more balanced, slightly lipophilic character.[7]

This discrepancy underscores the importance of experimental determination. The zwitterionic nature of amino acids can complicate both computational predictions and experimental measurements, as the ionization state is highly pH-dependent.[9]

Ionization State: Acid Dissociation Constant (pKa)

As an amino acid, this compound possesses both an acidic and a basic center.

-

The carboxylic acid group (-COOH) will deprotonate at low pH.

-

The amino group (-NH₂) will be protonated (-NH₃⁺) at low to neutral pH.

The precise pKa values dictate the net charge of the molecule at a given pH, which profoundly influences its solubility, binding to biological targets, and transport across membranes. While specific values for this molecule are not published, they can be determined experimentally via potentiometric titration.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

-

Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in spectral databases.[3][10] In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z ≈ 132.1.

-

Infrared (IR) Spectroscopy: An IR spectrum would reveal key functional groups. Expected characteristic absorption bands include:

-

~2500-3300 cm⁻¹: Broad O-H stretch from the carboxylic acid, overlapping with N-H stretches from the zwitterionic ammonium group.

-

~2950-2850 cm⁻¹: C-H stretches from the methyl and methylene groups.

-

~1700-1725 cm⁻¹: C=O (carbonyl) stretch from the protonated carboxylic acid.

-

~1550-1640 cm⁻¹: N-H bending vibration.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structure confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups, the two methylene groups, and the amine proton. The ¹³C NMR would show six distinct carbon signals corresponding to the molecular structure.

Experimental Protocols: A Practical Guide

The trustworthiness of physicochemical data hinges on robust and reproducible experimental design. The following sections detail standard operating procedures for determining key properties.

Determination of Melting Point

Causality: The melting point is a fundamental indicator of a crystalline solid's purity.[11] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range. A slow, controlled heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[12]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry surface. Grind it into a fine powder.

-

Capillary Loading: Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end of the tube on a hard surface to pack the powder down to a height of 1-2 mm.[12][13]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool significantly.

-

Accurate Determination: Begin heating again, this time at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[12]

Caption: Workflow for accurate melting point determination.

Acquisition of Infrared (IR) Spectrum

Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[14] The resulting spectrum is a unique molecular fingerprint. For solid samples, proper preparation is essential to minimize light scattering and obtain a high-quality spectrum. The thin solid film method is a rapid and effective technique for soluble solids.[15]

Methodology: Thin Solid Film Method

-

Solvent Selection: Choose a volatile solvent in which this compound is soluble and that evaporates quickly (e.g., water, methanol).

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the compound in a few drops of the chosen solvent to create a concentrated solution.

-

Film Deposition: Place one drop of the solution onto the surface of a clean, transparent IR salt plate (e.g., NaCl or KBr).[15]

-

Solvent Evaporation: Allow the solvent to fully evaporate. A thin, solid film of the compound will remain on the plate. If the film is too thin (weak peaks), add another drop and let it dry.[15]

-

Spectrometer Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty, clean salt plate to subtract atmospheric (CO₂, H₂O) and plate absorbances.

-

Sample Scan: Acquire the IR spectrum of the sample.

Caption: Workflow for IR sample prep via the thin film method.

Experimental Determination of Partition Coefficient (LogP)

Causality: The "shake-flask" method is the gold standard for LogP determination.[8] It directly measures the equilibrium partitioning of a solute between n-octanol and water. The concentration measurement in each phase after equilibration provides the partition coefficient, P, from which LogP is calculated (LogP = log₁₀(P)).

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4). To do this, mix the two phases vigorously and allow them to separate.

-

Sample Introduction: Accurately prepare a stock solution of this compound in the aqueous buffer.

-

Partitioning: In a separation funnel, combine a known volume of the sample solution with a known volume of the saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient period to allow the compound to reach partitioning equilibrium between the two phases.

-

Phase Separation: Allow the layers to fully separate.

-

Concentration Analysis: Carefully collect each phase and measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Aqueous]. The final value is expressed as LogP.

Relevance in Drug Development and Research

The are directly relevant to its potential applications.

-

Synthetic Chemistry: As a non-standard amino acid, it can be incorporated into peptides to introduce conformational constraints or modify biological activity.[1] Its solubility and reactivity are key parameters for its use in solid-phase peptide synthesis.

-

Pharmacology: An analog, 4-hydroxy-4-methylpentanoic acid, has been used as a tool to investigate the pharmacology of the neurotransmitter γ-hydroxybutyric acid (GHB), indicating that this structural scaffold is of interest in neuroscience research.[16]

-

Nutritional Science: As a derivative of leucine, a branched-chain amino acid (BCAA), its analogs may have roles in metabolism and cell signaling.

By thoroughly characterizing its fundamental properties, researchers can better design, synthesize, and evaluate novel molecules for therapeutic or research purposes.

References

- This compound - Advanced ChemBlocks. Advanced ChemBlocks.

- IR Spectroscopy of Solids.

- Melting point determin

- This compound AldrichCPR. Sigma-Aldrich.

- This compound. Echemi.

- Determin

- Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Video: Melting Point Determin

- This compound | C6H13NO2 | CID 228069. PubChem - NIH.

- Infrared (IR)

- Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. NIH.

- 4-Amino-4-methyl-pentanoic acid. SpectraBase.

- 2-Amino-4-methylpentanoic acid, (S)-. ChemBK.

- LogP—Making Sense of the Value. ACD/Labs.

- Structure D

- Fmoc-4-amino-4-methyl-pentanoic acid. Chem-Impex.

- γ-Hydroxybutyric acid. Wikipedia.

- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restor

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]

- 3. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. LIPID MAPS [lipidmaps.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. pennwest.edu [pennwest.edu]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. byjus.com [byjus.com]

- 14. measurlabs.com [measurlabs.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid (CAS: 3235-46-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-4-methylpentanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and neuroscience. Drawing from available data and research on analogous compounds, this document details its chemical properties, potential synthesis strategies, hypothesized mechanism of action, and applications in research, alongside analytical methodologies and safety protocols.

Core Compound Identity and Physicochemical Properties

This compound is a derivative of pentanoic acid with an amino group and two methyl groups attached to the fourth carbon. This structural feature, a quaternary amine, imparts unique chemical and biological properties.

| Property | Value | Source(s) |

| CAS Number | 3235-46-9 | [1][2] |

| Molecular Formula | C6H13NO2 | [1][2] |

| Molecular Weight | 131.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CCC(=O)O)N | [1] |

| InChIKey | FZNOWMWZNCOYIJ-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis and Potential Synthetic Routes

A logical retrosynthetic approach would involve the disconnection of the C-N bond or the formation of the carbon skeleton followed by amination. Two plausible synthetic strategies are outlined below.

dot

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Conceptual Synthesis via Hell-Volhard-Zelinskii Reaction and Ammonolysis

This protocol is a conceptual adaptation of a classic method for α-amino acid synthesis and would require optimization for this specific substrate.

Step 1: α-Bromination of 4-Methylpentanoic Acid

-

To a solution of 4-methylpentanoic acid in a suitable inert solvent (e.g., CCl4), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr3).

-

Slowly add bromine (Br2) to the reaction mixture at room temperature.

-

Gently heat the mixture to initiate the reaction, which is typically evidenced by the evolution of HBr gas.

-

Continue heating under reflux until the red color of bromine disappears.

-

Cool the reaction mixture and purify the resulting α-bromo acid by distillation under reduced pressure.

Step 2: Ammonolysis of the α-Bromo Acid

-

Dissolve the purified α-bromo-4-methylpentanoic acid in a large excess of concentrated aqueous ammonia.

-

Stir the mixture at room temperature in a sealed vessel for several days.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess ammonia under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Hypothesized Mechanism of Action: A GABAergic Modulator

Direct pharmacological studies on this compound are limited. However, extensive research on structurally similar compounds, particularly analogs of γ-aminobutyric acid (GABA), provides a strong foundation for hypothesizing its mechanism of action.

Structural Analogy to GABA and GHB

This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Furthermore, the related compound, 4-hydroxy-4-methylpentanoic acid, is an analog of γ-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[3][4] This suggests that this compound may interact with components of the GABAergic system.

dot

Caption: Structural relationships to key neurotransmitters.

Potential as a False Neurotransmitter

Research on the enantiomers of 4-aminopentanoic acid (4APA), a close structural relative, has shown that they can be taken up into cerebral synaptosomes, reduce endogenous GABA concentrations, and be released upon depolarization.[5] The (R)-enantiomer, in particular, was suggested to act as a false neurotransmitter of GABA.[5] It is plausible that this compound could exhibit similar behavior, being transported into GABAergic neurons and released as a less potent or inactive substitute for GABA, thereby modulating inhibitory neurotransmission.

Interaction with GABA Receptors

The aforementioned study on 4APA enantiomers also revealed weak agonist or antagonist activity at various GABA-A and GABA-B receptor subtypes.[5] It is therefore conceivable that this compound could directly interact with GABA receptors, although likely with a different affinity and efficacy profile compared to GABA itself.

Applications in Research and Drug Development

Given its structural features and hypothesized mechanism of action, this compound holds potential in several areas of research and as a scaffold for drug design.

-

Neuroscience Research: As a potential modulator of the GABAergic system, this compound could be a valuable tool for studying the roles of GABA in various physiological and pathological processes, including epilepsy, anxiety, and sleep disorders.

-

Medicinal Chemistry Scaffold: The unique quaternary amine structure can be incorporated into larger molecules to introduce conformational constraints or to explore structure-activity relationships in the development of novel therapeutics targeting the central nervous system.

-

Development of CNS-active Drugs: Analogs of this compound have been investigated as psychotropic drugs and muscarinic M4 receptor agonists. This suggests that derivatives of this compound could be explored for the treatment of neurological and psychiatric disorders.

Analytical Methodologies

A comprehensive analytical characterization is crucial for the unambiguous identification and quantification of this compound.

Spectroscopic Data

-

Mass Spectrometry (MS): A GC-MS spectrum is available for this compound, which can be used for its identification in complex mixtures.[1] The fragmentation pattern will be characteristic of the molecule's structure.

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the primary amine (N-H stretching and bending) functional groups.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. Alternatively, coupling HPLC with mass spectrometry (LC-MS) would provide both separation and sensitive detection without the need for derivatization.

Safety and Handling

Specific toxicology data for this compound is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with significant potential in the field of neuroscience and medicinal chemistry. Its structural similarity to GABA and related neuroactive compounds strongly suggests a role as a modulator of the GABAergic system. While further research is needed to fully elucidate its synthesis, pharmacology, and therapeutic potential, this guide provides a solid foundation for researchers and drug development professionals interested in exploring the scientific landscape of this unique non-proteinogenic amino acid.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem. 2021 Sep;158(5):1074-1082.

- SpectraBase. 4-Amino-4-methyl-pentanoic acid.

- Wikipedia. γ-Hydroxybutyric acid.

- Wikipedia. 4-Hydroxy-4-methylpentanoic acid.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).

- NIST WebBook. Pentanoic acid, 4-methyl-.

- ChemSynthesis. methyl 4-amino-4-methylpentanoate.

- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Front Bioeng Biotechnol. 2022;10:808634.

- Wikipedia. GABA analogue.

- A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. J Med Chem. 2000 Nov 2;43(22):4255-63.

- GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochem Res. 2009 Nov;34(11):1949-55.

- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

- Stereoselective synthesis of 4-amino-3-hydroxy- 2-methylpentanoic acids. Tetrahedron: Asymmetry. 1999;10(10):1851-1854.

- (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. J Org Chem. 1981;46(5):1069-1071.

- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis. Int J Mol Sci. 2024;25(1):539.

- 13-C NMR Chemical Shift Table.

- Reddit. Info on the functions of longer chain GABA analogues?.

- ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int J Mol Sci. 2019;20(21):5434.

- PubChem. 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid. National Center for Biotechnology Information.

- PubChem. (2R,4R)-4-amino-2-methylpentanoic acid. National Center for Biotechnology Information.

- ChemSrc. 2-Amino-4-methylpentanoic acid.

Sources

- 1. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]

- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-Amino-4-methylpentanoic acid

An In-Depth Technical Guide to the Biological Activity of 4-Amino-4-methylpentanoic Acid

Authored by: A Senior Application Scientist

This compound is a non-proteinogenic γ-amino acid that, while not extensively characterized for its intrinsic biological activity, holds significant potential as a molecular scaffold and building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most critically, its inferred biological relevance based on structural analogy to known neuroactive compounds. We present a logical, tiered framework of experimental protocols for researchers to systematically investigate its biological function, from initial cytotoxicity screens to specific target-based and functional assays. This document serves as a technical resource for researchers, scientists, and drug development professionals interested in exploring the latent therapeutic potential of this and similar non-standard amino acids.

Introduction and Molecular Profile

This compound (CAS: 3235-46-9) is a synthetic amino acid distinguished by a quaternary carbon atom bearing the amino group at the C4 position.[1][2] This structural feature makes it an achiral molecule and differentiates it from its naturally occurring and more extensively studied isomers, such as the essential branched-chain amino acid L-leucine (2-amino-4-methylpentanoic acid) and the human metabolite β-leucine (3-amino-4-methylpentanoic acid).[3][4][5]

While direct studies on the biological effects of this compound are limited, its true value in the current research landscape lies in its application as a versatile chemical intermediate.[1] Its structural analogs have been identified as important components in the synthesis of psychotropic medications and agonists for the muscarinic M4 receptor, highlighting its potential utility in developing agents for central nervous system (CNS) disorders.[1][6] Furthermore, the incorporation of non-proteinogenic amino acids like this compound into peptide chains is a recognized strategy to modify their stability, bioavailability, and overall biological activity.[1]

This guide will therefore focus not only on what is known but also on providing a strategic pathway for uncovering the molecule's potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 3235-46-9 | [1][2][7] |

| Molecular Formula | C6H13NO2 | [2][7] |

| Molecular Weight | 131.17 g/mol | [2][4] |

| Canonical SMILES | CC(C)(N)CCC(=O)O | [2] |

Synthesis and Derivatization

The synthesis of this compound typically involves strategies that can construct or utilize a precursor containing the key quaternary carbon center.[1]

Common Synthetic Approaches:

-

From 4-Methylpentanoic Acid: Derivatization of isocaproic acid through appropriate amination reactions at the C4 position.[1]

-

Hell-Volhard-Zelinskii Reaction: A classic method for α-amino acid synthesis involves α-bromination of a carboxylic acid, followed by an SN2 substitution with ammonia. A modified version of this approach could be adapted for γ-amination.[8]

-

Enzymatic Synthesis: While not directly reported for this specific molecule, enzymatic methods offer high stereoselectivity. For instance, engineered glutamate dehydrogenase (GDH) has been successfully used to synthesize the related compound (R)-4-aminopentanoic acid from levulinic acid, demonstrating the potential for biocatalytic routes for structurally similar amino acids.[1][6]

The presence of both a carboxylic acid and an amino group provides two reactive handles for further chemical modification, making it a valuable building block for creating libraries of compounds for screening.

Inferred Biological Relevance and Potential Targets

The most compelling case for the biological potential of this compound comes from its structural similarity to known neuroactive γ-amino acids and their analogs, most notably pregabalin.

Caption: Structural relationships between this compound and key neuroactive compounds/isomers.

Pregabalin, a potent therapeutic for neuropathic pain, fibromyalgia, and generalized anxiety disorder, exerts its effects by binding with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs).[9][10] This binding reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters like glutamate.[10]

Hypothesis: Given the structural parallels—a γ-amino acid backbone with an isobutyl-like moiety—it is plausible that this compound could also interact with the α2δ VGCC subunit or other neuronal targets like GABA receptors. This hypothesis provides a logical starting point for a systematic biological investigation.

A Strategic Framework for Biological Characterization

For a compound with limited published biological data, a tiered screening approach is essential. The following workflow outlines a logical progression from broad assessment to specific target validation.

Caption: Tiered experimental workflow for characterizing the biological activity of a novel compound.

Experimental Protocol 1: General Cytotoxicity Assessment via MTS Assay

Causality: Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific interactions and not a general cytotoxic response. The MTS assay is a rapid, colorimetric method to measure cell viability.

Methodology:

-

Cell Plating: Seed a relevant neuronal cell line (e.g., SH-SY5Y or PC-12) into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile PBS or DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 10 mM).

-

Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the various concentrations of the compound. Include vehicle-only (e.g., PBS/DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Experimental Protocol 2: Radioligand Binding Assay for α2δ-1 VGCC Subunit

Causality: Based on the structural analogy to pregabalin, a direct binding assay is the logical next step to test the hypothesis that this compound interacts with the α2δ-1 subunit of VGCCs. This competitive binding assay uses a known high-affinity radioligand ([³H]-gabapentin) to determine if the test compound can displace it from the target.

Methodology:

-

Membrane Preparation: Use commercially available membranes prepared from cells overexpressing the human α2δ-1 subunit or prepare them in-house from appropriate tissue (e.g., porcine brain cortex).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 10 mM HEPES, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane preparation (typically 10-20 µg of protein).

-

[³H]-gabapentin at a final concentration near its K_d (e.g., 10 nM).

-

Varying concentrations of this compound (e.g., from 1 nM to 1 mM) or unlabeled gabapentin/pregabalin as a positive control.

-

-

Non-Specific Binding: Include wells with an excess of unlabeled ligand (e.g., 100 µM gabapentin) to determine non-specific binding.

-

Total Binding: Include wells with only the membranes and radioligand to determine total binding.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Harvesting: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot the data and use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding) and the K_i (inhibition constant).

Summary and Future Directions

This compound represents a molecule of latent potential. While its current, documented role is primarily that of a synthetic building block, its structural features suggest a plausible role as a neuroactive agent, particularly as a modulator of voltage-gated calcium channels or GABAergic systems.[1] The lack of direct biological data should be viewed not as a limitation, but as an opportunity for discovery.

The experimental framework provided in this guide offers a clear, hypothesis-driven path for researchers to systematically elucidate the compound's biological activity. Should initial binding and functional assays yield positive results, subsequent investigations could include electrophysiology studies (e.g., patch-clamp) to characterize its effects on ion channel kinetics and in vivo studies in animal models of neuropathic pain or anxiety to assess its therapeutic potential. The exploration of such non-standard amino acids is a promising frontier in the quest for novel therapeutics.

References

- This compound - 3235-46-9 - Vulcanchem.

- (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid | 10329-75-6 | >98% - Smolecule.

- This compound | C6H13NO2 | CID 228069 - PubChem - NIH. [Link]

- 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. [Link]

- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis - MDPI. [Link]

- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PubMed Central. [Link]

- Pregabalin - Wikipedia. [Link]

- Прегабалін - Вікіпедія. [Link]

Sources

- 1. This compound (3235-46-9) for sale [vulcanchem.com]

- 2. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pregabalin - Wikipedia [en.wikipedia.org]

- 10. Прегабалін — Вікіпедія [uk.wikipedia.org]

An In-Depth Technical Guide to the Structural Analogs of 4-Amino-4-methylpentanoic Acid for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 4-Amino-4-methylpentanoic acid, a compelling scaffold for the development of novel therapeutics targeting the central nervous system (CNS). By exploring synthetic strategies, structure-activity relationships (SAR), and key biological evaluation techniques, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation neurological drugs.

Introduction: The Significance of this compound as a GABA Analog Framework

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] However, the therapeutic utility of GABA itself is limited by its inability to effectively cross the blood-brain barrier.[1] This has driven the development of GABA analogs, structurally similar molecules with improved pharmacokinetic properties and therapeutic efficacy.[1]

This compound emerges as a particularly interesting structural starting point for the design of novel GABA analogs. Its pentanoic acid backbone provides a flexible scaffold for chemical modification, while the gem-dimethyl group at the 4-position introduces conformational constraints that can influence receptor binding and selectivity. This guide will delve into the chemical space surrounding this core structure, exploring how systematic modifications can lead to the discovery of potent and selective modulators of GABAergic neurotransmission.

The Landscape of Structural Analogs: Avenues for Chemical Exploration

The therapeutic potential of this compound can be systematically explored through the synthesis of a diverse array of structural analogs. These modifications can be broadly categorized into three main areas: N-substitution, carboxylic acid derivatization, and backbone modifications.

N-Substitution: Modulating Lipophilicity and Receptor Interactions

Modification of the primary amino group offers a straightforward strategy to alter the physicochemical properties of the parent molecule.

-

N-Alkylation: The introduction of alkyl groups can increase lipophilicity, potentially enhancing blood-brain barrier penetration. General methods for N-alkylation of amino acids often involve reductive amination or the use of alkyl halides.

-

N-Acylation: Acylation of the amino group can lead to the formation of amides with a wide range of functionalities. These derivatives can exhibit altered biological activities and may serve as prodrugs. N-acyl amino acids have been shown to possess a variety of biological activities.[3]

Carboxylic Acid Derivatization: Bioisosteric Replacement and Prodrug Strategies

The carboxylic acid moiety is crucial for the interaction of GABA analogs with their target receptors. However, its acidic nature can limit oral bioavailability.

-

Esterification: Conversion of the carboxylic acid to an ester can mask its polarity, creating a prodrug that may be hydrolyzed in vivo to release the active parent compound.

-

Amidation: The formation of amides from the carboxylic acid can also serve as a prodrug strategy or introduce new interaction points with the target receptor.

-

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a phosphonic acid, can modulate the acidity and binding characteristics of the molecule.

Backbone Modifications: Exploring Conformational Space and Structure-Activity Relationships

Altering the pentanoic acid backbone allows for a more in-depth exploration of the conformational requirements for biological activity.

-

Substitution at C3 and C5: Introducing substituents at the C3 (β) or C5 (δ) positions can significantly impact the molecule's three-dimensional shape and its interaction with target proteins. For instance, the introduction of a phenyl group at the β-position of GABA, as seen in Phenibut, results in a compound with distinct pharmacological properties, acting primarily at GABAB receptors.[4][5][6]

-

Cyclic Analogs: Incorporating the backbone into a cyclic structure, such as a cyclopentane or cyclohexane ring, creates conformationally restricted analogs.[7][8][9] This strategy is invaluable for probing the bioactive conformation of the molecule at its target receptor.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be achieved through various established and innovative chemical routes. The choice of synthetic pathway will depend on the desired structural modifications.

General Synthesis of γ-Amino Acids

Several classical methods for amino acid synthesis can be adapted for the preparation of this compound and its derivatives.

-

Reductive Amination of γ-Keto Acids: This is a common and efficient method for the synthesis of γ-amino acids. The corresponding γ-keto acid can be reductively aminated using a suitable nitrogen source, such as ammonia, and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.[10]

-

From Substituted Nitriles: The synthesis can also proceed through the reduction of a substituted γ-nitro or γ-cyano ester.

Synthesis of Specific Analogs

The following sections outline conceptual synthetic approaches for various classes of this compound analogs.

A general protocol for the N-alkylation of an amino acid is presented below.

Protocol: Reductive Amination for N-Alkylation

-

Reaction Setup: Dissolve this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl and then basify with a suitable base (e.g., NaHCO₃ or NaOH) to the desired pH.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

The synthesis of analogs with substitutions on the carbon backbone often requires multi-step sequences. For example, the synthesis of a β-phenyl substituted analog could be conceptualized as follows:

Conceptual Synthetic Pathway for a β-Phenyl Analog

Caption: Conceptual synthesis of a β-phenyl GABA analog.[11]

Biological Evaluation: Unveiling the Pharmacological Profile

A thorough biological evaluation is essential to characterize the pharmacological profile of newly synthesized analogs and to establish a clear structure-activity relationship.

In Vitro Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Protocol: GABAA Receptor Binding Assay

-

Membrane Preparation: Homogenize rat whole brains in a sucrose buffer. The homogenate is then subjected to a series of centrifugation steps to isolate the synaptic membranes. The final pellet is resuspended in a suitable buffer.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]muscimol for the GABAA receptor agonist site) and varying concentrations of the test compound.

-

Separation and Detection: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Table 1: Representative Data from a GABA Receptor Binding Assay

| Compound | Receptor Subtype | Kᵢ (nM) |

| GABA | GABAA | 150 |

| Bicuculline | GABAA | 50 |

| Analog X | GABAA | 75 |

| Analog Y | GABAA | 25 |

Electrophysiology provides a functional measure of a compound's effect on receptor activity. Whole-cell patch-clamp recordings from cultured neurons or brain slices expressing GABA receptors are commonly used.

Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Prepare acute brain slices or cultured neurons expressing the GABA receptor subtype of interest.

-

Recording Setup: Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron.

-

Data Acquisition: Apply brief pulses of GABA to elicit a current response. The effect of the test compound on the GABA-evoked current is then measured. The compound can be tested for its ability to directly activate the receptor or to modulate the response to GABA.

Caption: Workflow for electrophysiological evaluation.

In Vivo Models

Promising compounds identified in vitro should be further evaluated in animal models of CNS disorders to assess their therapeutic potential.

-

Models of Epilepsy: Seizure models, such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test, can be used to evaluate the anticonvulsant activity of the analogs.

-

Models of Neuropathic Pain: The chronic constriction injury (CCI) model or the spared nerve injury (SNI) model are commonly used to assess the analgesic effects of compounds in neuropathic pain states.

-

Models of Anxiety: The elevated plus-maze or the light-dark box test can be used to evaluate the anxiolytic properties of the synthesized analogs.

Structure-Activity Relationships (SAR): Guiding the Drug Discovery Process

The systematic synthesis and biological evaluation of a library of analogs allow for the development of a comprehensive SAR. This understanding is critical for the rational design of more potent and selective compounds.

Key questions to be addressed through SAR studies include:

-

What is the optimal size and lipophilicity of the N-substituent for brain penetration and receptor affinity?

-

How do different bioisosteric replacements for the carboxylic acid affect potency and selectivity?

-

Which backbone conformations are preferred for binding to different GABA receptor subtypes?

-

Are there specific "hot spots" on the molecule where substitutions lead to significant changes in activity?

Conclusion and Future Directions

This compound represents a versatile and promising starting point for the development of novel CNS-active agents. By systematically exploring the chemical space around this core structure, researchers can uncover new structure-activity relationships and identify lead compounds with improved therapeutic profiles. Future research in this area should focus on the synthesis of conformationally restricted analogs to better define the bioactive conformation at different GABA receptor subtypes. Furthermore, the development of subtype-selective ligands is a key goal in the field, as this could lead to therapies with improved efficacy and reduced side effects. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of the next generation of GABAergic therapeutics.

References

- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.

- Chebib, M., & Johnston, G. A. (1999). The 'GABA-C' receptors of mammalian retina. Clinical and experimental pharmacology & physiology, 26(11), 937–942.

- Johnston, G. A. (1996). GABAA receptor pharmacology. Pharmacology & therapeutics, 69(3), 173–198.

- Kerr, D. I., & Ong, J. (1995). GABA-B receptors. Pharmacology & therapeutics, 67(2), 187–246.

- Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of medicinal chemistry, 45(24), 5155–5173.

- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [https://pubmed.ncbi.nlm.nih.gov/11830761/]

- Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260.

- Owen, D. R., & Wood, M. D. (2003). GABA(B) receptor agonists and antagonists. Current topics in medicinal chemistry, 3(8), 899–914.

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform Press.

- Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–92.

- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.

- Verma, A., & Moghaddam, B. (2008). Regulation of striatal dopamine release by metabotropic glutamate 5 receptors: a new mechanism for the action of antipsychotic drugs? The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(41), 10243–10245.

- Hanuš, L., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors (Oxford, England), 40(4), 381–388. [https://pubmed.ncbi.nlm.nih.gov/24753374/]

- Micheli, F., & Di Marzo, V. (2010). The endocannabinoid system in pain and inflammation. Current pharmaceutical design, 16(12), 1309–1319.

- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents. [https://patents.google.

- Petroff, O. A. (2002). GABA and glutamate in the human brain.

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.

- Skerry, T. M., & Genever, P. G. (2001). The neuronal glutamate/GABA system and its role in the regulation of bone mass. The Journal of musculoskeletal & neuronal interactions, 1(4), 305–310.

- A role of GABA analogues in the treatment of neurological diseases - PubMed. [https://pubmed.ncbi.nlm.nih.gov/22818222/]

- Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8–12.

- Gamma-aminobutyric acid analogs - Drugs.com. [https://www.drugs.com/drug-class/gamma-aminobutyric-acid-analogs.html]

- Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs.

- Zezula, J., & Sladek, J. R. (2000). GABAergic neurons in the basal ganglia.

Sources

- 1. drugs.com [drugs.com]

- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigma of a Non-Proteinogenic Amino Acid

4-Amino-4-methylpentanoic acid, a non-proteinogenic α,α-disubstituted amino acid, presents a curious case in the annals of chemical literature. Despite its well-defined structure and commercial availability, a definitive historical account of its initial discovery and synthesis remains elusive within readily accessible scientific databases. This guide, therefore, deviates from a traditional historical narrative and instead focuses on providing a comprehensive technical overview grounded in the established principles of amino acid chemistry. We will explore its structural classification, delve into the plausible synthetic routes based on established methodologies for analogous compounds, and discuss its physicochemical properties and potential avenues for future research and application.

Structural Elucidation and Classification

This compound, with the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol , is structurally a derivative of pentanoic acid.[1] Its key feature is the quaternary α-carbon, substituted with both an amino group and a methyl group, in addition to the carboxylic acid functional group. This α,α-disubstitution imparts significant steric hindrance around the α-carbon, a characteristic that distinguishes it from its proteinogenic counterparts and influences its conformational freedom and potential biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 3235-46-9 | PubChem |

| Molecular Formula | C₆H₁₃NO₂ | PubChem |

| Molecular Weight | 131.17 g/mol | PubChem |

| Canonical SMILES | CC(C)(CCC(=O)O)N | PubChem |

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthetic Strategies: A Plausible Retrospective

Strecker Synthesis

One of the most classical and versatile methods for amino acid synthesis is the Strecker synthesis. A plausible adaptation for this compound would involve the reaction of a suitable ketone precursor, 4-oxopentanoic acid, with ammonia and a cyanide source.

The generalized workflow for a Strecker synthesis is depicted below:

Caption: Generalized workflow of the Strecker synthesis for α,α-disubstituted amino acids.

Experimental Protocol (Hypothetical):

-

Iminium Ion Formation: 4-Oxopentanoic acid would be reacted with ammonia to form an intermediate imine.

-

Cyanation: A cyanide salt, such as potassium cyanide, would then be added to the reaction mixture, leading to the nucleophilic addition to the imine and formation of an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile would then be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.

Bucherer-Bergs Reaction

A variation of the Strecker synthesis, the Bucherer-Bergs reaction, utilizes a ketone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate. Subsequent hydrolysis of the hydantoin yields the desired amino acid.

Alkylation of a Glycine Equivalent

Another potential route involves the alkylation of a protected glycine enolate. This would require a two-step alkylation, first with a methyl group and then with a suitable three-carbon chain containing a protected carboxylic acid. This method offers good stereocontrol when chiral auxiliaries are employed.

Physicochemical Properties and Characterization

While extensive data on the physicochemical properties of this compound are not widely published, its structure allows for several predictions. As an amino acid, it is expected to be a crystalline solid at room temperature with relatively high melting and decomposition points. Its solubility is likely to be significant in polar solvents like water, especially at acidic or basic pH, and lower in nonpolar organic solvents.

The presence of both an acidic carboxylic acid group and a basic amino group means that it will exist as a zwitterion at its isoelectric point. Spectroscopic characterization would be crucial for its identification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Potential Biological Significance and Future Directions

The biological activity of this compound has not been extensively studied. However, as a structural analog of naturally occurring amino acids and neurotransmitters, it holds potential for various applications in pharmacology and drug discovery.

-

GABA Analogue: Its carbon skeleton bears resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The α,α-disubstitution could modulate its interaction with GABA receptors or transporters, potentially leading to novel therapeutic agents for neurological disorders.

-

Peptide Modification: The incorporation of α,α-disubstituted amino acids into peptides can induce specific secondary structures, such as helices or turns, and increase their resistance to enzymatic degradation. This compound could, therefore, be a valuable building block for the design of peptidomimetics with enhanced stability and biological activity.

-

Pharmacological Scaffolding: The unique steric and electronic properties of this amino acid could serve as a scaffold for the development of new classes of bioactive molecules.

Future research should focus on the efficient and stereoselective synthesis of this compound and its derivatives. Subsequent biological screening is warranted to explore its potential as a modulator of neurological pathways or as a component of novel therapeutic peptides.

The following diagram illustrates the potential relationship between this compound and the GABAergic system.

Caption: Potential interactions of this compound within the GABAergic system.

Conclusion

While the historical origins of this compound remain to be fully elucidated, its chemical structure places it firmly within the intriguing class of α,α-disubstituted amino acids. The established principles of organic synthesis provide clear pathways for its preparation, and its structural analogy to key biological molecules suggests a promising future in the exploration of novel therapeutics. This guide serves as a foundational technical resource, encouraging further investigation into the synthesis, properties, and untold biological potential of this unique chemical entity.

References

- PubChem. This compound.

- PubChem. This compound | C6H13NO2 | CID 228069 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more.

Sources

An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid Derivatives in Medicinal Chemistry

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in mitigating neuronal excitability. The therapeutic potential of directly modulating the GABAergic system is vast, yet GABA itself is a poor drug candidate due to its inability to cross the blood-brain barrier. This has spurred the development of a wide array of GABA analogues with improved pharmacokinetic profiles and targeted pharmacological actions. This technical guide delves into the medicinal chemistry of a promising, yet underexplored scaffold: 4-amino-4-methylpentanoic acid. We will explore the rationale behind its design, propose synthetic strategies, outline key biological targets, and provide detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in pioneering novel therapeutics for neurological disorders.

The Rationale for GABA Analogues and the Significance of the 4,4-Disubstituted Scaffold

The therapeutic landscape for neurological disorders such as epilepsy, neuropathic pain, and anxiety is dominated by drugs that modulate GABAergic neurotransmission.[1][2] GABA analogues have emerged as a cornerstone of this therapeutic strategy.[3] By mimicking the structure of GABA, these molecules can interact with various components of the GABAergic system, including receptors, transporters, and metabolic enzymes.

The core challenge in developing effective GABA-based therapeutics lies in designing molecules that can efficiently cross the blood-brain barrier and exhibit selectivity for specific targets within the GABAergic system. Structural modifications to the GABA backbone are key to achieving these desired properties.

The this compound scaffold introduces a unique structural feature: a gem-dimethyl group at the beta-position relative to the carboxylic acid (or the 4-position of the pentanoic acid chain). This substitution is hypothesized to confer several advantages:

-

Increased Lipophilicity: The addition of two methyl groups enhances the lipophilicity of the molecule, which is a critical factor for passive diffusion across the blood-brain barrier.

-

Conformational Rigidity: The gem-dimethyl group restricts the rotational freedom of the carbon backbone. This conformational constraint can lead to higher binding affinity and selectivity for specific receptor subtypes or enzyme active sites.

-

Metabolic Stability: The quaternary carbon atom can sterically hinder enzymatic degradation, potentially leading to a longer biological half-life.

Synthetic Pathways to this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several established synthetic methodologies. A plausible and efficient approach involves an asymmetric Michael addition, a powerful tool for creating chiral centers.[4]

Synthesis of the Core Scaffold

A potential synthetic route to enantiomerically pure this compound is outlined below. This method leverages a chiral catalyst to control the stereochemistry of the final product.

Experimental Protocol: Asymmetric Synthesis of (S)-4-Amino-4-methylpentanoic Acid

Materials:

-

Nitro-2-methylpropene

-

Malonic acid half-thioester

-

Dihydroquinine-squaramide catalyst

-

6N Hydrochloric acid

-

Organic solvents (e.g., dichloromethane, diethyl ether)

-